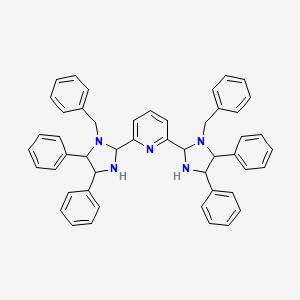
2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine is a complex organic compound known for its unique structure and versatile applications. This compound, often referred to by its chemical formula C49H45N5, is characterized by the presence of two imidazolidine rings attached to a pyridine core. It is primarily used as a chiral ligand in asymmetric synthesis and catalysis, making it a valuable tool in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with 1-benzyl-4,5-diphenylimidazolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of one substituent with another, leading to a variety of derivatives .
Applications De Recherche Scientifique
2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine involves its role as a chiral ligand. It coordinates with metal ions to form chiral metal complexes, which then catalyze asymmetric reactions. The imidazolidine rings provide steric and electronic environments that favor the formation of one enantiomer over the other, leading to high enantioselectivity in the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine: Another chiral ligand with a similar pyridine core but different substituents on the imidazolidine rings.
2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)benzene: Similar structure but with a benzene core instead of pyridine.
Uniqueness
2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine is unique due to its high enantioselectivity and versatility in catalyzing a wide range of asymmetric reactions. Its specific structure allows for precise control over the stereochemistry of the products, making it a valuable tool in both academic research and industrial applications .
Propriétés
Formule moléculaire |
C49H45N5 |
|---|---|
Poids moléculaire |
703.9 g/mol |
Nom IUPAC |
2,6-bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine |
InChI |
InChI=1S/C49H45N5/c1-7-20-36(21-8-1)34-53-46(40-28-15-5-16-29-40)44(38-24-11-3-12-25-38)51-48(53)42-32-19-33-43(50-42)49-52-45(39-26-13-4-14-27-39)47(41-30-17-6-18-31-41)54(49)35-37-22-9-2-10-23-37/h1-33,44-49,51-52H,34-35H2 |
Clé InChI |
XLWFDEFJSJPDND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(C(NC2C3=NC(=CC=C3)C4NC(C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4S,5S)-4-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic acid](/img/structure/B15287242.png)
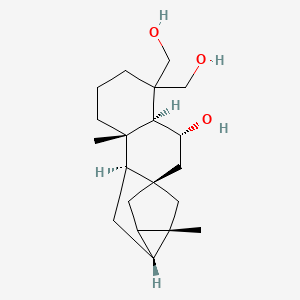
![(2',4',6'-Trimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B15287259.png)
![1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose](/img/structure/B15287263.png)
![[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octatriaconta-20,23,26,29,32-pentaenoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15287267.png)

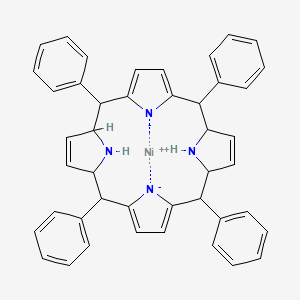
![1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B15287296.png)
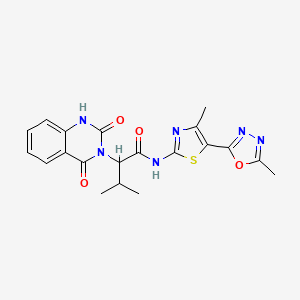
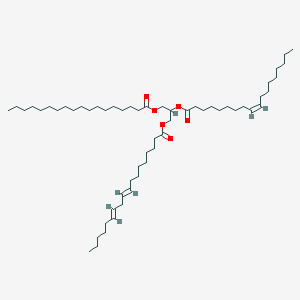
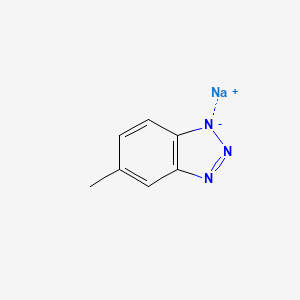
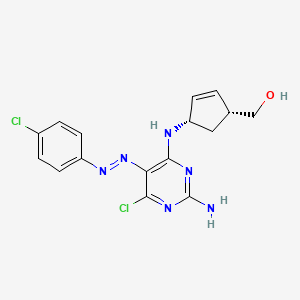
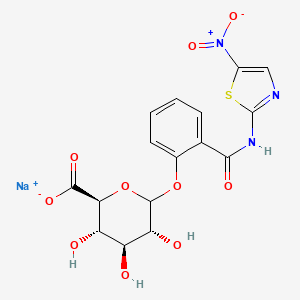
![16-Azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,4,6,8,11,13,15,17,20,22,24,26,28,31-tetradecaene-3,10,19-trione](/img/structure/B15287338.png)
